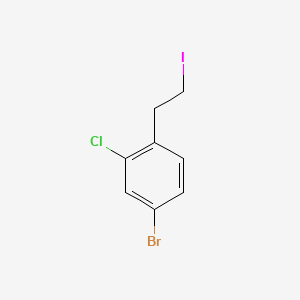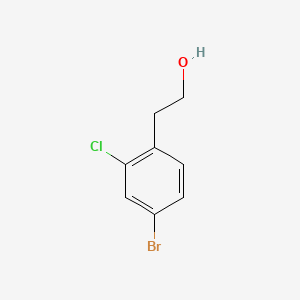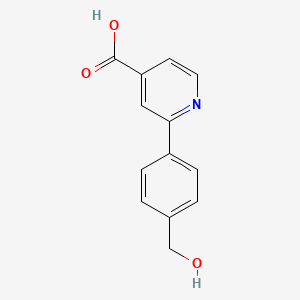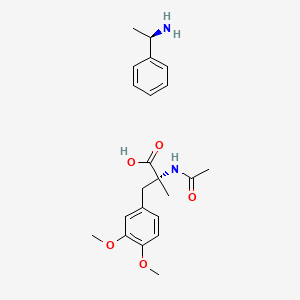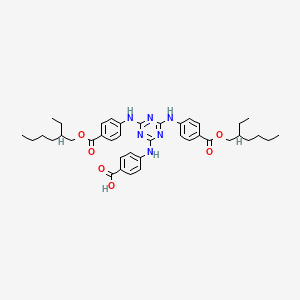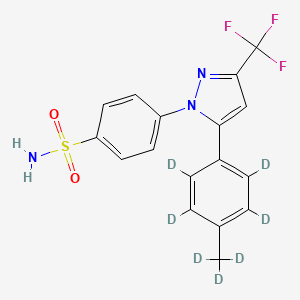
Celecoxib-d7
描述
Synthesis Analysis
The synthesis of Celecoxib involves a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This process has been improved and translated to flow in yields of 90–96% with greatly shortened reaction times (20 h vs. 1 h) and reduced chemical exposure .Chemical Reactions Analysis
The stepwise and continuous flow synthesis of Celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety .科学研究应用
内标用于定量
Celecoxib-d7作为内标用于气相色谱-质谱法或液相色谱-质谱法定量测定塞来昔布 . 这有助于准确和精确地测量各种样品中塞来昔布的浓度。
生物等效性研究
This compound用于生物等效性研究 . 这些研究对于药物开发至关重要,可以证明仿制药与原研药具有相同的生物利用度。
药代动力学评价
This compound用于药代动力学评价 . 这些研究有助于了解药物的吸收、分布、代谢和排泄,这对确定剂量和潜在副作用至关重要。
制剂开发
This compound用于开发新的药物制剂 . 例如,它已用于开发快速吸收的塞来昔布制剂 .
LC-MS/MS程序中的样品制备
This compound用于简化LC-MS/MS程序中的样品制备步骤 . 这有助于实现更具选择性和更快的分析。
化学预防活性研究
This compound用于研究塞来昔布的化学预防活性 . 这些研究对于了解塞来昔布在预防各种肿瘤中的潜在用途至关重要。
作用机制
Target of Action
Celecoxib-d7, like its parent compound Celecoxib, primarily targets the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain . This compound also interacts with other proteins, as one study identified 44 off-target proteins of celecoxib in the rat central nervous system .
Mode of Action
This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By inhibiting COX-2, it reduces the production of prostaglandins that cause inflammation and pain . This selective inhibition of COX-2 over COX-1 is what gives this compound its anti-inflammatory effects without the gastrointestinal side effects often seen with non-selective NSAIDs .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the mTOR signaling pathway , activating autophagy, a cellular degradation pathway that removes unnecessary or dysfunctional components . It also disrupts mitochondrial membrane potential, leading to the activation of caspase 9 and downstream caspase 3 and 8, which are key players in the apoptosis pathway . Furthermore, celecoxib has been shown to reduce the protein expression of Ki67, Cyclin D1, and c-Myc, which are involved in cell proliferation .
Pharmacokinetics
This compound, like Celecoxib, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Celecoxib is well absorbed orally, with a bioavailability of 20-40% . It is primarily metabolized in the liver by CYP2C9 and CYP3A4 enzymes . The elimination half-life varies from 11 to 16 hours . In patients with liver disease, plasma levels of celecoxib are increased about two-fold .
Result of Action
The inhibition of COX-2 by this compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . Its effects on other biochemical pathways can lead to the induction of autophagy and apoptosis , potentially contributing to its anticancer effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of a high-fat meal can slightly increase the absorption of celecoxib, potentially affecting its efficacy . Additionally, the pH of the environment can affect the ionization state of celecoxib, potentially influencing its absorption and distribution . Furthermore, the presence of other drugs can affect the metabolism of celecoxib, potentially leading to drug-drug interactions .
安全和危害
未来方向
Celecoxib has been shown to possess anti-cancer properties . Selective COX-2 inhibitors, especially celecoxib, have been evaluated as potential cancer chemopreventive and therapeutic drugs in clinical trials for a variety of malignancies . This suggests potential future directions for the use of Celecoxib and its deuterium-labeled version, Celecoxib-d7.
生化分析
Biochemical Properties
Celecoxib-d7, like its parent compound celecoxib, is a selective inhibitor of COX-2 . It interacts with the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain . The interaction between this compound and COX-2 is characterized by the formation of a reversible bond, which allows the drug to exert its effects without permanently altering the enzyme .
Cellular Effects
This compound, through its inhibition of COX-2, can influence various cellular processes. It has been shown to reduce cell viability and induce apoptosis in cancer cells . Additionally, it can influence cell signaling pathways, particularly those involving prostaglandins . This compound can also impact gene expression, particularly of genes involved in inflammation and cell survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins . This inhibition occurs at the molecular level, with this compound forming a reversible bond with the COX-2 enzyme . This interaction can lead to changes in gene expression, particularly of genes involved in inflammation and cell survival .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its inhibitory effect on COX-2 can lead to a reduction in cell viability over time
Dosage Effects in Animal Models
Its parent compound, celecoxib, has been shown to have dose-dependent effects in animal models . At high doses, celecoxib can cause adverse effects, including gastrointestinal toxicity .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as celecoxib. Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme into carboxylic acid and glucuronide metabolites . These metabolites are then excreted in urine and feces .
Transport and Distribution
This compound is likely to be transported and distributed within cells and tissues in a similar manner as celecoxib. Celecoxib is known to be extensively protein bound, primarily to plasma albumin, suggesting extensive tissue distribution . It is also known to interact with multi-drug resistance (MDR) transporters, which can influence its distribution within cells .
Subcellular Localization
Given its role as a COX-2 inhibitor, it is likely to be found in areas of the cell where COX-2 is present, such as the endoplasmic reticulum and nuclear envelope
属性
IUPAC Name |
4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEKVGVHFLEQIL-AAYPNNLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)[2H])[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661860 | |
| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
544686-21-7 | |
| Record name | 4-{5-[4-(~2~H_3_)Methyl(~2~H_4_)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


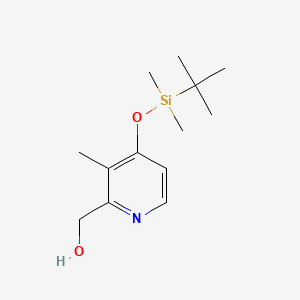


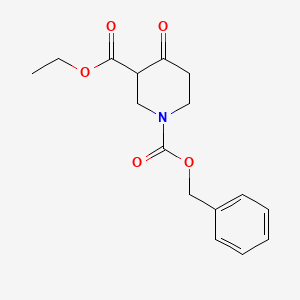
![2-(Acetylamino)-2-[2-(4-bromo-2-chlorophenyl)ethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B585732.png)

